molecular formula C13H13F5O5 B608004 Hydroxy-PEG2-PFP ester CAS No. 1820673-42-4

Hydroxy-PEG2-PFP ester

Cat. No.: B608004
CAS No.: 1820673-42-4
M. Wt: 344.23
InChI Key: FTFZBMSTIHCECX-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-PFP ester is a polyethylene glycol derivative containing a hydroxyl group and a pentafluorophenyl ester group. This compound is commonly used in bioconjugation and labeling applications due to its ability to react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The pentafluorophenyl ester group is more stable in aqueous solutions compared to the commonly used N-hydroxysuccinimide ester, making it a preferred choice for certain applications .

Scientific Research Applications

Hydroxy-PEG2-PFP ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and functionalized polymers.

    Biology: Employed in the labeling of proteins and oligonucleotides for various assays and imaging techniques.

    Medicine: Utilized in the development of drug delivery systems and targeted therapeutics.

    Industry: Applied in the production of functionalized materials and coatings.

Mechanism of Action

Target of Action

Hydroxy-PEG2-PFP ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules . PROTACs are designed to target specific proteins for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound, as a part of a PROTAC, interacts with its targets by connecting two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The stability of this compound in aqueous solution suggests it could potentially enhance the solubility and bioavailability of the PROTAC.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability in aqueous solution suggests that it may be more effective in environments with a certain water content . .

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG2-PFP ester plays a crucial role in biochemical reactions by facilitating the labeling of primary amines. It interacts with enzymes, proteins, and other biomolecules that contain amine groups. The PFP ester group reacts with the amine groups to form stable amide bonds, enabling the conjugation of the PEG derivative to the target biomolecule. This interaction is essential for various applications, including drug delivery, protein modification, and the synthesis of bioconjugates .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the function of the labeled proteins. For example, the conjugation of this compound to a protein can change its localization, stability, and interaction with other cellular components, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of amide bonds between the PFP ester group and the primary amines of target biomolecules. This reaction is facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the PFP ester, resulting in the release of pentafluorophenol and the formation of a stable amide bond. This mechanism allows for the specific and efficient labeling of proteins and other amine-containing biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its labeling efficiency for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the conjugation of the PEG derivative to target biomolecules. The compound interacts with enzymes and cofactors that facilitate the formation of amide bonds with primary amines. This interaction can affect metabolic flux and the levels of metabolites within the cell, influencing various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG spacer increases the aqueous solubility of the compound, allowing it to diffuse more readily within the cellular environment. The distribution of this compound can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, depending on the nature of the labeled biomolecule. This localization can impact the activity and function of this compound, making it a versatile tool for studying various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG2-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide or dimethylformamide under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The product is typically stored at low temperatures (-20°C) to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG2-PFP ester primarily undergoes nucleophilic substitution reactions with primary amines. The pentafluorophenyl ester group reacts with the amine group to form a stable amide bond, releasing pentafluorophenol as a byproduct .

Common Reagents and Conditions:

    Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)

    Conditions: The reaction is typically carried out in a buffer solution at a pH range of 7.0-8.0.

Major Products: The major product of the reaction is the amide conjugate formed between the this compound and the primary amine-containing molecule. Pentafluorophenol is released as a byproduct .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability in aqueous solutions and its ability to form stable amide bonds with primary amines. This makes it a valuable tool for bioconjugation and labeling applications where stability and efficiency are critical .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFZBMSTIHCECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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